![molecular formula C9H11BrFNO2S B7530575 N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7530575.png)
N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide, also known as BFE, is a synthetic compound that has been used in scientific research for its potential pharmacological properties.
Mecanismo De Acción
N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide is believed to inhibit PKC by binding to the enzyme's regulatory domain, which prevents its activation. This results in the inhibition of downstream signaling pathways that are involved in cellular processes such as cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide can induce apoptosis in cancer cells, particularly in breast cancer cells. N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. Additionally, N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide has been found to have anti-inflammatory properties in animal models of inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide in lab experiments is its specificity for PKC inhibition. This allows for the study of the specific effects of PKC inhibition on cellular processes. However, one limitation of using N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells.
Direcciones Futuras
Future research on N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide could focus on the development of more specific PKC inhibitors that have less toxicity. Additionally, the potential therapeutic effects of N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide in other diseases, such as inflammatory bowel disease, could be further explored. Finally, the potential use of N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide as a tool for studying PKC signaling pathways could also be investigated.
Métodos De Síntesis
The synthesis of N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide involves the reaction of 3-bromo-4-fluoroacetophenone with ethylamine in the presence of sodium hydride, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide has been studied for its potential pharmacological properties, particularly as a potential inhibitor of the protein kinase C (PKC) enzyme. PKC is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of PKC has been shown to have potential therapeutic effects in various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-(3-bromo-4-fluorophenyl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFNO2S/c1-15(13,14)12-5-4-7-2-3-9(11)8(10)6-7/h2-3,6,12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMARQCLNRJADBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


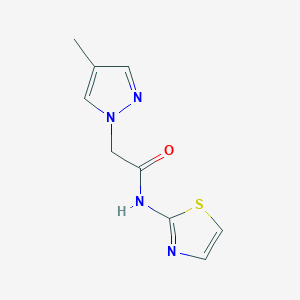
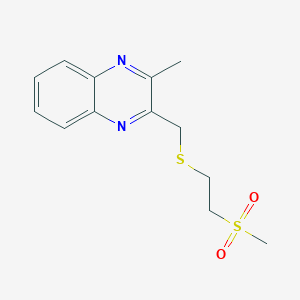



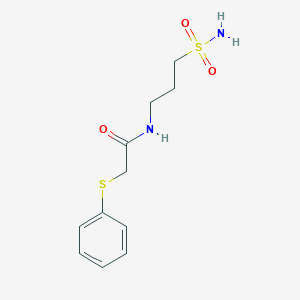
![2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene](/img/structure/B7530534.png)

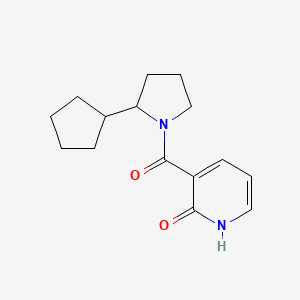
![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)
![4-Oxo-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7530578.png)
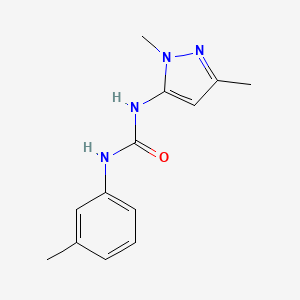
![2-[(3-Methylquinoxalin-2-yl)methylsulfanyl]propanamide](/img/structure/B7530585.png)